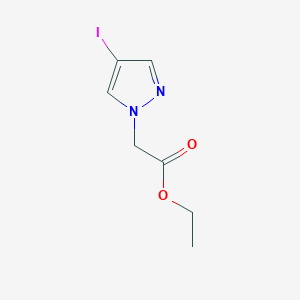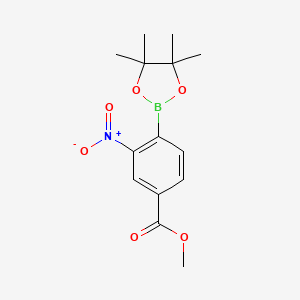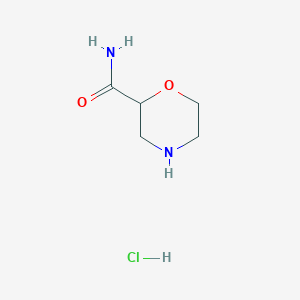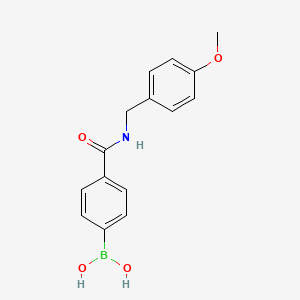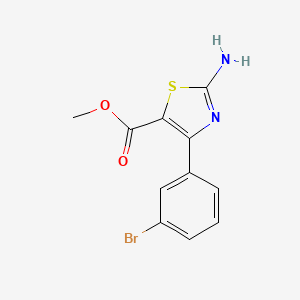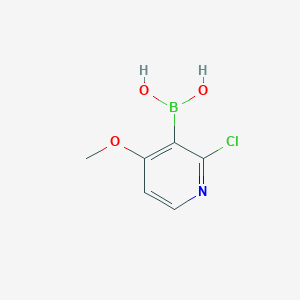
Acide 2-chloro-4-méthoxypyridine-3-boronique
Vue d'ensemble
Description
2-Chloro-4-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and methoxy substituents on the pyridine ring makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Chloro-4-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Chloro-4-methoxypyridine-3-boronic acid likely participates in the transmetalation step . This step involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to Suzuki-Miyaura cross-coupling reactions . These reactions are widely used for forming carbon-carbon bonds, which are crucial in various biochemical processes.
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Analyse Biochimique
Biochemical Properties
(2-Chloro-4-methoxypyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, (2-Chloro-4-methoxypyridin-3-yl)boronic acid can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules, influencing their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-methoxypyridin-3-yl)boronic acid can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that (2-Chloro-4-methoxypyridin-3-yl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxypyridine-3-boronic acid typically involves the borylation of 2-chloro-4-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-methoxypyridine-3-boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyridines: Formed via nucleophilic substitution of the chloro group
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxypyridine-3-boronic acid can be compared with other similar boronic acids:
2-Chloro-5-methoxypyridine-4-boronic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloropyridine-3-boronic acid: Lacks the methoxy group, which affects its electronic properties and reactivity.
2-Methoxypyridine-4-boronic acid: Lacks the chloro group, leading to different substitution reactions and applications.
These comparisons highlight the unique reactivity and versatility of 2-Chloro-4-methoxypyridine-3-boronic acid in various chemical transformations and applications.
Propriétés
IUPAC Name |
(2-chloro-4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXXPXWIOKBFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674427 | |
| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-19-0 | |
| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
